molecular formula C12H9BrFN3S B5522705 N-(4-bromo-2-fluorophenyl)-N'-3-pyridinylthiourea

N-(4-bromo-2-fluorophenyl)-N'-3-pyridinylthiourea

Cat. No. B5522705
M. Wt: 326.19 g/mol
InChI Key: FQHDKFAXVRVVMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, involves multiple steps including nitration, chlorination, N-alkylation, reduction, and condensation. These processes highlight the complex methodology required to synthesize compounds with specific functional groups and structural configurations (Wang et al., 2016).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by spectroscopic techniques such as IR and NMR. X-ray crystallographic studies provide insights into the configuration and crystallization of these compounds, revealing that they often adopt specific configurations stabilized by intra- and intermolecular hydrogen bonds (Abosadiya et al., 2015).

Chemical Reactions and Properties

N-(4-Bromo-2-fluorophenyl)-N'-3-pyridinylthiourea and its derivatives undergo various chemical reactions, including nucleophilic displacement and catalytic hydrogenation, to yield compounds with significant pharmacological potential. These reactions are often influenced by the electron-rich aromatic structure of pyridines, which poses a challenge for nucleophilic fluorination, especially at the meta position (Brugarolas et al., 2016).

Physical Properties Analysis

The physical properties of thiourea derivatives, including melting points, solubility, and crystalline structure, are essential for understanding their behavior in different chemical environments. These properties are determined through methods such as melting point determination, solubility tests, and X-ray crystallography, providing a basis for their application in various chemical reactions and processes.

Chemical Properties Analysis

The chemical properties of N-(4-Bromo-2-fluorophenyl)-N'-3-pyridinylthiourea derivatives, such as reactivity, stability, and hydrogen bonding potential, are crucial for their application in synthesizing biologically active molecules. Studies on these compounds reveal their potential in forming stable dimers and polymers through hydrogen bonding, which significantly influences their reactivity and applications in medicinal chemistry (Quiroga et al., 2010).

Scientific Research Applications

Fluorescent pH Sensors

One application involves the development of fluorescent pH sensors using heteroatom-containing organic fluorophores. For example, a study described the design and synthesis of a compound exhibiting aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, useful as a fluorescent pH sensor. This sensor could reversibly switch between different emission states upon protonation and deprotonation, indicating its potential for detecting acidic and basic organic vapors as well as in solution-based applications (Yang et al., 2013).

Synthesis of Biologically Active Compounds

Another significant application is in the synthesis of biologically active compounds. Research has demonstrated the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for creating various biologically active molecules. This synthesis involved multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, showcasing the compound's versatility as a precursor in pharmaceutical chemistry (Wang et al., 2016).

Molecular Docking and DNA Binding Studies

Additionally, thiourea derivatives, closely related to "N-(4-bromo-2-fluorophenyl)-N'-3-pyridinylthiourea," have been explored for their potential in molecular docking and DNA binding studies. These studies involve the synthesis, characterization, and evaluation of new compounds for their interaction with DNA and cytotoxicity against cancer cells, indicating their potential in the development of novel therapeutic agents (Mushtaque et al., 2016).

properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-pyridin-3-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFN3S/c13-8-3-4-11(10(14)6-8)17-12(18)16-9-2-1-5-15-7-9/h1-7H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHDKFAXVRVVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=S)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795969
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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